molecular formula C18H19ClN2O4S B2959625 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 671762-55-3

3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2959625
CAS No.: 671762-55-3
M. Wt: 394.87
InChI Key: IMTUIFBUCNNLFM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, dimethoxyphenyl, and methylsulfonyl groups

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the substituents through various chemical reactions. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 3-(4-chlorophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
  • 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole These compounds may share some properties but differ in their reactivity, biological activity, and potential applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-24-14-8-9-18(25-2)15(10-14)17-11-16(20-21(17)26(3,22)23)12-4-6-13(19)7-5-12/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUIFBUCNNLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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